
Methyl 6-(azidomethyl)nicotinate
Overview
Description
. This compound is a derivative of nicotinic acid and features an azido group attached to the methyl group at the 6-position of the nicotinate ring. It is primarily used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Methyl 6-(azidomethyl)nicotinate is a derivative of methyl nicotinate, which is a methyl ester of niacin . The primary target of methyl nicotinate is thought to involve peripheral vasodilation . .
Mode of Action
It’s parent compound, methyl nicotinate, is known to act as a peripheral vasodilator enhancing local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
All components of vitamin b3, including nicotinate, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These are collectively referred to as NAD(P)(H) .
Pharmacokinetics
A related compound, 6-methylnicotine, has been shown to have similar aerosol transfer efficiency to nicotine
Result of Action
The parent compound, methyl nicotinate, is used for the temporary relief of aches and pains in muscles, tendons, and joints . It is also used in veterinary medicine to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Action Environment
It is known that the release of similar substances to the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance, and as a processing aid .
Preparation Methods
The synthesis of Methyl 6-(azidomethyl)nicotinate typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl nicotinic acid.
Esterification: 6-methyl nicotinic acid is esterified using methanol in the presence of an acid catalyst to form methyl 6-methyl nicotinate.
Azidation: The methyl group is then converted to an azido group using sodium azide under suitable reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 6-(azidomethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. Major products formed include triazoles and amines, depending on the reaction conditions.
Scientific Research Applications
Methyl 6-(azidomethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.
Biology: The compound is used in bioconjugation techniques, where the azido group reacts with alkynes in click chemistry to label biomolecules.
Industry: The compound is used in materials science for the development of new polymers and materials with specific properties.
Comparison with Similar Compounds
Methyl 6-(azidomethyl)nicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Lacks the azido group and is primarily used as a vasodilator.
6-methyl nicotinic acid: The precursor in the synthesis of this compound.
Azidomethyl derivatives: Other compounds with azidomethyl groups that are used in similar click chemistry applications.
The uniqueness of this compound lies in its combination of the nicotinate structure with an azido group, making it highly versatile for various synthetic applications.
Properties
IUPAC Name |
methyl 6-(azidomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)6-2-3-7(10-4-6)5-11-12-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAQXROOFWMMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384831-56-5 | |
| Record name | Methyl 6-(azidomethyl)nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
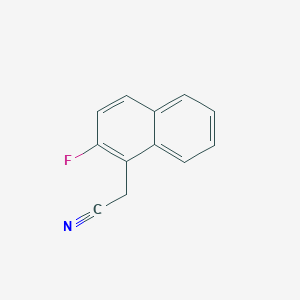

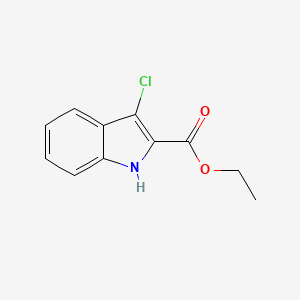
![5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B3133204.png)
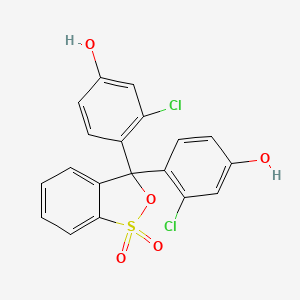
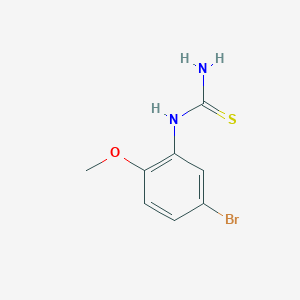

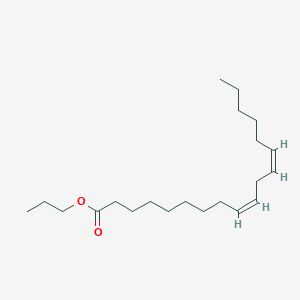

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)

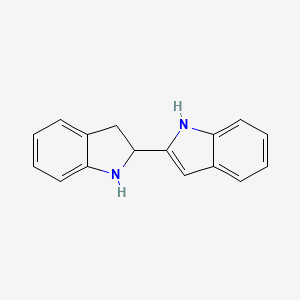
![1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3133289.png)

